molecular formula C20H19NO5 B2910984 Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-07-9

Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate

Cat. No. B2910984
CAS RN: 847406-07-9
M. Wt: 353.374
InChI Key: IKNQTRVSSYOBEU-UHFFFAOYSA-N
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Description

“Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a key heterocycle in many natural products . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . For instance, a key step in the synthesis of a related compound involved the construction of a 2-arylbenzofuran skeleton from methyl 3- (4-hydroxyphenyl)propionate with 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate” is complex, featuring a benzofuran ring, a methoxyphenyl group, and an acetamido group. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products. For example, a related compound was synthesized via a reaction involving methyl 3- (4-hydroxyphenyl)propionate and 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone .

Scientific Research Applications

Synthesis of Natural Products

Benzofuran derivatives are key intermediates in the synthesis of complex natural products. The compound can be used to synthesize natural products containing benzofuran rings, which have been studied for their biological activities . These activities include anti-tumor, antibacterial, and anti-viral properties, making them significant for pharmaceutical applications.

Antitumor Activity

Benzofuran compounds, including Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate, have shown potential in antitumor activity. They can be used to develop novel anticancer agents, owing to their ability to interfere with the proliferation of cancer cells .

Antibacterial Applications

The antibacterial properties of benzofuran derivatives make them suitable for exploring new antibacterial agents. Research indicates that these compounds can be effective against a range of bacterial strains, contributing to the field of antibiotics .

Antioxidative Properties

Benzofuran derivatives exhibit antioxidative properties, which are crucial in protecting cells from oxidative stress. This compound could be used in the development of antioxidative therapies, potentially aiding in the treatment of diseases caused by oxidative damage .

Antiviral Therapeutics

The antiviral activity of benzofuran derivatives is another promising application. They can be utilized in the synthesis of drugs targeting various viruses, including the hepatitis C virus, offering a pathway to new antiviral medications .

Drug Lead Compounds

Due to their diverse pharmacological activities, benzofuran derivatives serve as lead compounds in drug discovery. Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate could be a starting point for the synthesis of drugs treating a variety of conditions .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, as well as develop new synthetic approaches for their production .

properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQTRVSSYOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate

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